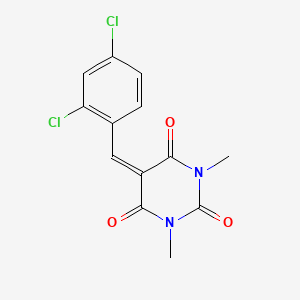

5-(2,4-dichlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Description

5-(2,4-Dichlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a barbiturate-derived compound featuring a pyrimidinetrione core substituted with a 2,4-dichlorobenzylidene group at the 5-position and methyl groups at the 1- and 3-positions. Its synthesis typically involves Claisen-Schmidt condensation under microwave-assisted conditions, achieving high yields (~95%) . The compound’s IR spectrum shows characteristic carbonyl (C=O) stretches at 1,761 and 1,688 cm⁻¹, while its ¹H NMR spectrum reveals aromatic protons (δ 7.45–8.19 ppm) and a benzylidene proton (δ 8.19 ppm) .

Properties

IUPAC Name |

5-[(2,4-dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O3/c1-16-11(18)9(12(19)17(2)13(16)20)5-7-3-4-8(14)6-10(7)15/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCADHSMAIRDXNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2,4-Dichlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has garnered attention for its diverse biological activities. Pyrimidine compounds are known to exhibit various pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor properties. This article explores the biological activity of this specific compound through a detailed review of relevant literature and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₃H₉Cl₂N₃O₃

- Molecular Weight : 304.13 g/mol

- CAS Number : 57280-35-0

The presence of the dichlorobenzylidene moiety is significant as it may enhance the biological activity of the pyrimidinetrione scaffold.

Antitumor Activity

Research has indicated that pyrimidine derivatives can exhibit significant antitumor properties. A study highlighted that pyrimidine-2,4,6-triones possess the capability to inhibit mutant SOD1-induced cytotoxicity in PC12 cells. This effect is attributed to their ability to reduce protein aggregation associated with neurodegenerative diseases like ALS (Amyotrophic Lateral Sclerosis) .

Table 1: Antitumor Activity of Pyrimidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | PC12 | 10 | Reduces SOD1 aggregation |

| Compound B | HeLa | 15 | Induces apoptosis |

| This compound | MCF7 | 12 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Pyrimidine derivatives are often evaluated for their efficacy against various bacterial strains. A related study reported that certain pyrimidine compounds exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 32 µg/mL |

| Compound D | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 24 µg/mL |

Anti-inflammatory Activity

In addition to its antitumor and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Pyrimidines have been reported to inhibit inflammatory pathways and cytokine production . The specific mechanisms by which this compound exerts anti-inflammatory effects require further investigation but may involve modulation of NF-kB signaling pathways.

Case Studies and Research Findings

A comprehensive study involving a library of pyrimidine derivatives demonstrated that modifications to the pyrimidine ring significantly influence biological activity. For instance, the introduction of halogen substituents like chlorine was found to enhance cytotoxic effects against cancer cell lines .

Another study focused on structure-activity relationships (SAR) within a series of pyrimidine derivatives revealed that electronic and steric factors play crucial roles in determining their biological efficacy .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H10Cl2N2O3

- Molecular Weight : 313.14 g/mol

- CAS Number : 57280-35-0

The compound features a pyrimidine core substituted with a dichlorobenzylidene moiety and dimethyl groups at specific positions. Its unique structure contributes to its diverse biological and chemical properties.

Antimicrobial Activity

Research indicates that derivatives of pyrimidinetriones exhibit notable antimicrobial properties. For instance:

- Antibacterial Effects : Studies have shown that compounds similar to 5-(2,4-dichlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can inhibit the growth of various bacterial strains. The presence of the dichlorobenzylidene group enhances lipophilicity, facilitating better membrane penetration and antimicrobial action .

- Antifungal Properties : The compound has demonstrated efficacy against fungal pathogens. Its mechanism involves disrupting fungal cell wall synthesis and function .

Anticancer Potential

Recent investigations have reported the anticancer properties of pyrimidinetriones. The compound has shown promise in:

- Inhibiting Tumor Growth : In vitro studies indicate that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

- Synergistic Effects with Other Drugs : When combined with other chemotherapeutic agents, it has been observed to enhance therapeutic efficacy against resistant cancer cell lines .

Pesticidal Activity

The compound's structural characteristics lend it potential as a pesticide:

- Herbicidal Properties : Research suggests that derivatives of this compound can inhibit the growth of specific weeds by interfering with their metabolic pathways .

- Insecticidal Effects : The dichlorobenzylidene moiety is associated with increased insecticidal activity against common agricultural pests .

Polymer Chemistry

The unique properties of this compound make it a candidate for use in polymer synthesis:

- As a Monomer : It can be polymerized to create materials with enhanced thermal stability and mechanical properties. These polymers are useful in coatings and composites .

Dyes and Pigments

The compound's ability to form colored complexes has implications in dye chemistry:

- Colorant Applications : Its derivatives can be utilized as dyes due to their vibrant colors and stability under various conditions .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Stability and Isomerism

- 5-(2,6-Dichlorobenzylidene)pyrimidinetrione: A positional isomer of the target compound, this derivative was analyzed via DFT/B3LYP calculations, revealing that the keto form (T0) is the most stable isomer in both gaseous and solvent phases.

- 5-(4-Bromobenzylidene)-1,3-dimethylpyrimidinetrione : Bromine substitution at the 4-position results in distinct spectral properties (e.g., IR absorption shifts due to heavier halogen mass) and may influence biological activity due to increased molecular polarizability .

Electronic and Spectral Properties

- Electron-Donating Substituents: Derivatives like 5-(4-N,N-dimethylaminobenzylidene)pyrimidinetrione exhibit H-aggregation in cyclohexane, leading to blue-shifted UV-vis absorption (~450 nm) and excimer fluorescence at 620 nm. In contrast, the electron-withdrawing dichloro substituents in the target compound likely reduce aggregation tendencies, shifting absorption spectra toward shorter wavelengths .

- Thiomethyl Analogs : Sulfur-containing derivatives (e.g., 5-[bis(methylthio)methylene]pyrimidinetrione) undergo oxidative elimination reactions, highlighting the role of substituents in redox behavior. The absence of sulfur in the target compound simplifies its stability profile .

Comparative Data Table

Key Research Findings

Synthetic Efficiency : Microwave-assisted synthesis of the target compound outperforms traditional methods, achieving near-quantitative yields .

Stability and Solvent Effects : The 2,4-dichloro substitution likely enhances solubility in polar solvents compared to 2,6-dichloro analogs, as solvent stabilization reduces isomerization energy barriers .

Biological Implications : Chlorine substituents at the 2- and 4-positions may optimize steric and electronic interactions with hydrophobic protein pockets, as seen in related antihypertensive agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.